N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide: is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide Similar compounds have been found to target enzymes involved in cell wall formation, such as udp-n-acetylmuramoyl-tripeptide–d-alanyl-d-alanine ligase .
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds may inhibit the activity of their target enzymes, thereby disrupting cell wall formation .
Biochemical Pathways
The biochemical pathways affected by This compound Given its potential target, it may affect the pathway of peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation .
Result of Action
The molecular and cellular effects of This compound If it indeed inhibits enzymes involved in cell wall formation, it could potentially lead to the weakening and rupture of bacterial cells .
Preparation Methods
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide involves several steps. One common synthetic route includes the cyanoacetylation of amines, followed by cyclization and nitration reactions . The reaction conditions typically involve the use of solvents like chloroform and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide include:
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of cyano, nitro, and benzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c16-8-12-11-2-1-3-13(11)22-15(12)17-14(19)9-4-6-10(7-5-9)18(20)21/h4-7H,1-3H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYVZRWBJMHQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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